Product packaging for 3-Azido-3-methylbut-1-ene(Cat. No.:CAS No. 84466-88-6)

3-Azido-3-methylbut-1-ene

Cat. No.: B14413475
CAS No.: 84466-88-6
M. Wt: 111.15 g/mol
InChI Key: PTPBHSYZBLVTEC-UHFFFAOYSA-N
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Description

3-Azido-3-methylbut-1-ene (CAS 84466-88-6) is an allylic azide compound with the molecular formula C5H9N3 and a molecular weight of 111.15 g/mol . This reagent is a versatile building block in organic synthesis and medicinal chemistry, primarily valued for its role in the synthesis of nitrogen-containing heterocycles via 1,3-dipolar cycloaddition reactions. A defining characteristic of this allylic azide is its participation in a spontaneous, dynamic [3,3]-sigmatropic rearrangement (also known as the Winstein rearrangement) at ambient temperature . This equilibrium allows it to function as a synthetic equivalent to other isomeric allylic azides, such as the primary isomers (E)- and (Z)-1-azido-3-methylbut-2-ene, expanding its utility without the need to handle the individual, less stable isomers . The compound is commonly prepared from its corresponding allylic alcohol via a one-pot Mitsunobu procedure using diphenylphosphoryl azide (DPPA) . Its primary research value lies in Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, to generate 1,2,3-triazole derivatives . These triazoles are privileged scaffolds in drug discovery and chemical biology. Specifically, this compound and its rearranged isomers have been successfully employed to create libraries of 1,2,3-triazole compounds for screening against trypanosomatid parasites and in protein labelling applications . The mechanism of action for its key rearrangement involves a pericyclic [3,3]-sigmatropic shift, which has been extensively studied both experimentally and with density functional theory (DFT) calculations, confirming the thermodynamic preference for the primary allylic azide isomers in the equilibrium mixture . This product is for research use only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9N3 B14413475 3-Azido-3-methylbut-1-ene CAS No. 84466-88-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84466-88-6

Molecular Formula

C5H9N3

Molecular Weight

111.15 g/mol

IUPAC Name

3-azido-3-methylbut-1-ene

InChI

InChI=1S/C5H9N3/c1-4-5(2,3)7-8-6/h4H,1H2,2-3H3

InChI Key

PTPBHSYZBLVTEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C)N=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 3 Azido 3 Methylbut 1 Ene

Synthesis from Prenol and Related Allylic Alcohols

The primary route for synthesizing 3-azido-3-methylbut-1-ene involves the direct conversion of its corresponding allylic alcohol precursor, prenol (3-methyl-2-buten-1-ol). Modified Mitsunobu conditions are frequently employed for this transformation.

One-Pot Modified Mitsunobu Procedures for Allylic Azide (B81097) Formation

The Mitsunobu reaction is a versatile method in organic synthesis for converting a primary or secondary alcohol into a variety of other functional groups, including azides. wikipedia.org In a typical procedure, the reaction is mediated by a combination of a phosphine, like triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org This reaction generally proceeds through a dehydrative redox process, activating the alcohol for nucleophilic substitution with inversion of configuration. wikipedia.org

For the synthesis of allylic azides from allylic alcohols, a modified one-pot procedure, often referred to as the Thompson reaction, is utilized. nih.gov This approach allows for the direct conversion of the alcohol to the azide without isolating intermediate species. The synthesis starting from prenol results in the formation of a mixture of allylic azides: the tertiary azide, this compound, and the primary azide, 1-azido-3-methylbut-2-ene (B14474991).

Exploration of Reagents and Reaction Conditions

Key reagents in the modified Mitsunobu synthesis of allylic azides include diphenylphosphoryl azide (DPPA) and a non-nucleophilic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govgoogle.com DPPA serves as the azide source, and its use under basic conditions minimizes the risk of forming hazardous hydrazoic acid (HN3). nih.gov The use of DPPA is considered a reliable method for the direct installation of the azide group. nih.govgoogle.com

The reaction is typically carried out in a dry, aprotic solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF) at room temperature. google.com The alcohol and DPPA are dissolved in the solvent, followed by the addition of DBU. The reaction is stirred until completion, often for several hours. google.com This method has been shown to produce good yields of the desired azide with a high degree of stereochemical inversion for chiral alcohols. google.com

Table 1: Typical Reagents and Conditions for Allylic Azide Synthesis

Reagent/Condition Function/Type Example Reference
Starting Material Allylic Alcohol Prenol
Azide Source Phosphoryl Azide Diphenylphosphoryl azide (DPPA) nih.govgoogle.com
Base Proton Acceptor 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) google.com
Solvent Inert Aprotic Toluene, THF google.com

Challenges Associated with Experimental Isolation of Pure Isomers

A significant challenge in the synthesis of this compound from prenol is the concurrent formation of its constitutional isomer, 1-azido-3-methylbut-2-ene. The reaction of the allylic alcohol with the azide nucleophile can proceed via two different pathways, SN2 and SN2', leading to a mixture of products. The distribution of these isomers is influenced by the reaction conditions and the specific substrate.

Furthermore, allylic azides can undergo equilibration through a -sigmatropic rearrangement known as the Winstein rearrangement. nih.gov This process can interconvert the tertiary and primary allylic azide isomers, complicating the isolation of a single, pure compound. nih.gov The separation of these closely related isomers often requires careful chromatographic techniques.

Alternative Synthetic Routes Involving Azide Introduction

Beyond the direct conversion of allylic alcohols, other strategies have been investigated for the formation of azidoalkenes, which serve as analogs or provide alternative pathways to the target compound.

Trapping of Siloxycarbinyl Cations with Azide Anions in Analogous Systems

An alternative method for introducing an azide group involves the trapping of cationic intermediates. In systems analogous to the synthesis of this compound, researchers have demonstrated that siloxycarbinyl cations can be trapped by an azide anion. rsc.orgrsc.org This reaction typically involves the treatment of a silyl (B83357) enol ether with an electrophile, such as N-chlorosuccinimide (NCS). rsc.orgrsc.org The electrophilic attack on the silyl enol ether generates a siloxycarbinyl cation, which is then intercepted by a nucleophile like sodium azide (NaN3). rsc.orgrsc.orgisct.ac.jp This strategy provides a pathway to α-azido carbonyl-type compounds, which can be precursors to azidoalkenes. rsc.org

Related Strategies for Generating Azidoalkenes

The synthesis of azidoalkenes is a field of active research, with various methods being developed. researchgate.netmdpi.com Catalytic systems have been employed for the direct azidation of allylic alcohols to afford the corresponding allylic azides in high yields and with good regioselectivity. organic-chemistry.org For instance, Lewis acids such as silver triflate (AgOTf) or iron(III) chloride (FeCl3) have been used to catalyze the reaction between allylic alcohols and an azide source like trimethylsilyl (B98337) azide (TMSN3). nih.govorganic-chemistry.org These catalytic methods offer a straightforward approach to valuable allylic azide intermediates. organic-chemistry.org

Dynamic Processes and Rearrangement Chemistry

Theresearchgate.netresearchgate.net-Sigmatropic Rearrangement of Isoprenyl Azides

The rearrangement of isoprenyl azides is a classic example of a researchgate.netresearchgate.net-sigmatropic shift, a type of pericyclic reaction where a sigma bond migrates across a π-system. researchgate.netlibretexts.org This process is near thermoneutral for many allylic azides because the number and types of bonds in the starting material and product are similar, often resulting in an equilibrium mixture. nih.gov

The rearrangement of allylic azides was first reported in 1960 by Winstein and coworkers, who studied crotyl and prenyl azides. nih.govsemanticscholar.org They observed that individual isomers would form a mixture under ambient conditions, establishing that the stability of the alkene plays a crucial role in the equilibrium ratio. nih.gov The initial proposal for the mechanism was a cyclic concerted process, which was later supported by the minimal sensitivity of the reaction rate to solvent polarity, indicating a transition state with little charge buildup. nih.govnih.gov This observation is consistent with a researchgate.netresearchgate.net-sigmatropic mechanism. nih.govsemanticscholar.org Further studies, including 15N labeling, have provided direct evidence for this concerted pathway. nih.govsemanticscholar.org While the researchgate.netresearchgate.net-sigmatropic mechanism is generally accepted, an ionic pathway can become accessible under certain conditions, such as at high temperatures or in the presence of Lewis acids. nih.govsemanticscholar.org

The rearrangement of 3-azido-3-methylbut-1-ene leads to an equilibrium with its regioisomer, 1-azido-3-methylbut-2-ene (B14474991). rsc.org Extensive studies have shown that in this equilibrium, the primary allylic azide (B81097) (1-azido-3-methylbut-2-ene) predominates over the tertiary one (this compound). researchgate.netrsc.org Specifically, at room temperature, the mixture consists of approximately 87% primary azides and 13% tertiary azide. unr.edu.ar Within the primary azide fraction, the E and Z isomers are also present in an equilibrium, with the E isomer being the major component. rsc.orgunr.edu.ar This predominance of the primary azide is largely attributed to the greater thermodynamic stability of the more substituted double bond in 1-azido-3-methylbut-2-ene. rsc.orgchemrxiv.org

Below is a table summarizing the equilibrium composition of the regioisomeric mixture of prenyl azides, which includes this compound.

CompoundIsomer TypePercentage in Mixture (%)
1-Azido-3-methylbut-2-ene Primary (E-isomer)54
1-Azido-3-methylbut-2-ene Primary (Z-isomer)33
This compound Tertiary13

This data represents the equilibrium composition at room temperature as determined by NMR analysis. unr.edu.ar

Several factors have been investigated for their influence on the equilibrium composition of allylic azides.

Temperature: Studies on prenyl azides have shown that an increase in temperature can slightly shift the equilibrium. For instance, an increase in temperature leads to a minor increase in the proportion of the tertiary azide. researchgate.net

Solvent Polarity: The effect of solvent polarity on the equilibrium of prenyl azides has been found to be negligible. researchgate.netrsc.org The equilibrium distribution remains largely independent of the solvent used. researchgate.net This insensitivity to solvent effects further supports a concerted, non-polar sigmatropic rearrangement mechanism. nih.gov

Alkyl Chain Length: For isoprenyl azides with varying chain lengths, the equilibrium composition shows a consistent predominance of the primary azide over the tertiary one. researchgate.netrsc.org This suggests that the length of the alkyl chain does not significantly alter the relative stabilities of the regioisomers. researchgate.net

Precursor Regiochemistry: The regiochemistry of the precursor alcohol used in the synthesis of the azides does not affect the final equilibrium composition. researchgate.netunr.edu.ar Regardless of whether the starting material is a primary or tertiary alcohol, the same equilibrium mixture of azides is obtained. unr.edu.ar

Investigation of the Regioisomeric Equilibrium with 1-Azido-3-methylbut-2-ene

Mechanistic Investigations of the Sigmatropic Rearrangement

The mechanism of the researchgate.netresearchgate.net-sigmatropic rearrangement of isoprenyl azides has been the subject of detailed theoretical and experimental investigations.

Theoretical studies using Density Functional Theory (DFT) have been instrumental in rationalizing the experimental observations and providing deeper insight into the rearrangement mechanism. researchgate.netrsc.org These calculations have confirmed that the rearrangement proceeds through a cyclic transition state, consistent with a pericyclic reaction. researchgate.nettdl.org The Quantum Theory of Atoms in Molecules (QTAIM) has also been employed to analyze the electron charge distribution during the rearrangement. rsc.orgacs.org This analysis provides information about the changes in bonding and electronic structure along the reaction coordinate. rsc.orgrsc.org

DFT calculations have been used to determine the free energy profiles and activation energies (ΔG#) for the researchgate.netresearchgate.net-sigmatropic rearrangement of isoprenyl azides. researchgate.netrsc.org The calculated free energy barriers are relatively low, which is consistent with the observation that these rearrangements occur spontaneously at or near room temperature. rsc.org For the rearrangement of 1-azido-3-methylbut-2-ene to this compound, the reaction is endergonic, with a calculated ΔG of 1.8 kcal mol−1. rsc.org The free activation energy (ΔG#) for this process is also relatively low, explaining the rapid interconversion between the two isomers. rsc.orgrsc.org

The table below presents calculated free energy data for the researchgate.netresearchgate.net-sigmatropic rearrangement of a representative isoprenyl azide system.

ReactionΔG (kcal mol-1)ΔG# (kcal mol-1)
1-Azido-3-methylbut-2-ene ⇌ this compound 1.8<30

Data obtained from theoretical calculations. rsc.orgrsc.org

Endothermicity of the Rearrangement Process

Theoretical calculations have determined that the unr.edu.arunr.edu.ar-sigmatropic rearrangement from the primary azide (1-azido-3-methylbut-2-ene) to the tertiary vinylic azide (this compound) is an endergonic process. rsc.orgresearchgate.net The Gibbs free energy change (ΔG) for this rearrangement is +1.8 kcal mol⁻¹. researchgate.net This positive value indicates that the process absorbs energy and that the starting material, 1-azido-3-methylbut-2-ene, is thermodynamically more stable than the product, this compound.

Electron Charge Density Redistribution and Atomic Property Changes at Key Atoms (C1, C2, N1, N3) During Transition State Formation

The formation of the transition state during the rearrangement is accompanied by a significant redistribution of electron charge density and notable changes in the atomic properties of the atoms directly involved in the bond-breaking and bond-forming processes. rsc.org An analysis of the changes in atomic populations (ΔN(Ω)) and atomic energies (ΔE(Ω)) reveals the electronic demands of the reaction. rsc.org

The most substantial changes in atomic properties are observed in the atoms involved in the forming (C1-N1) and breaking (C3-N3) bonds. unr.edu.ar The terminal nitrogen atom of the azide group, N3, experiences the most significant destabilization and loss of electron population as the molecule approaches the transition state. researchgate.net This charge loss from N3 is primarily transferred to the N1 atom, which consequently increases its electron population and is stabilized. researchgate.net The C1 atom shows a considerable variation in its atomic energy, though the change in its atomic population is less pronounced. unr.edu.ar The N2 atom also undergoes changes, gaining electron population and becoming stabilized, while the C2 atom in the specific transition state (TS-6a) experiences a decrease in its atomic energy. unr.edu.ar

These changes underscore that the greatest modifications in electron population and energy occur within the atoms directly participating in the reaction's bond reorganization. researchgate.net

Table 1: Qualitative Changes in Atomic Properties for Key Atoms During Transition State Formation
AtomChange in Electron Population (ΔN(Ω))Change in Atomic Energy (ΔE(Ω))General Role
C1Less significant change unr.edu.arConsiderable variation/destabilization unr.edu.arBond formation with N1
C2Gains population unr.edu.arStabilized (energy decreases) unr.edu.arPart of the rearranging framework
N1Increases significantly researchgate.netStabilized researchgate.netBond formation with C1
N3Loses population significantly researchgate.netDestabilized significantly researchgate.netBond breaking with C3

Topological Properties and Delocalization Indices at Bond Critical Points Along the Intrinsic Reaction Coordinate (IRC)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a detailed description of the bonding changes throughout the rearrangement. rsc.orgunr.edu.ar This analysis focuses on the properties at bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. researchgate.netuni-rostock.de Key topological properties include the electron density (ρb), the Laplacian of the electron density (∇²ρb), the total electron energy density (Hb), and ellipticity (ε). rsc.org The delocalization index (DI) is another crucial parameter that quantifies the number of electron pairs shared between two atoms. rsc.org

In the transition state for the rearrangement of 1-azido-3-methylbut-2-ene (TS-6a), the topological properties at selected BCPs reveal the nature of the interactions. unr.edu.arrsc.org For instance, the forming C1-N1 bond and the breaking C3-N3 bond have low electron density (ρb) and positive Laplacian values, characteristic of weak interactions in the transition state. unr.edu.ar Conversely, the C1-C2, C2-C3, and nitrogen-nitrogen bonds show properties indicative of partial double-bond character and significant covalent interaction. rsc.org

The analysis of how these properties evolve along the Intrinsic Reaction Coordinate (IRC) shows a complementary pattern of changes for the pairs of BCPs involved (e.g., C1–N1 and C3–N3; C1–C2 and C2–C3), which confirms the concerted mechanism of the reaction. unr.edu.ar As the reaction proceeds from the reactant towards the transition state, the DI for the breaking C3-N3 bond decreases, while that for the forming C1-N1 bond increases, perfectly illustrating the simultaneous bond rupture and formation. rsc.org

Table 2: Topological Properties and Delocalization Indices at Selected Bond Critical Points for the Transition State (TS-6a)
BondR (Å)ρb∇²ρbεHbDI
C1–C21.390.314-0.9080.194-0.3301.31
C2–C31.370.322-0.9520.218-0.3501.43
N1–N21.160.530-1.4660.179-0.8702.02
C1–N12.140.0580.0910.1420.0720.32
C3–N32.110.0590.0950.1040.0090.37

Data sourced from theoretical calculations at the MPWB1K/6-311++G(d,p) level. unr.edu.arrsc.org R = Bond Distance; ρb = Electron Density at BCP; ∇²ρb = Laplacian of Electron Density; ε = Ellipticity; Hb = Total Energy Density; DI = Delocalization Index.

Reactivity Profiles and Transformational Chemistry

Cycloaddition Reactions of the Azide (B81097) Moiety

The azide group is a well-established 1,3-dipole, readily participating in cycloaddition reactions to form five-membered heterocyclic rings. wikipedia.org This reactivity is a cornerstone of its synthetic utility.

The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a classic method for the synthesis of 1,2,3-triazoles. wikipedia.orgwikipedia.orgorganic-chemistry.org When 3-azido-3-methylbut-1-ene reacts with an alkyne under thermal conditions, it typically yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. wikipedia.orgorganic-chemistry.org This lack of regioselectivity arises from the similar energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) interactions between the azide and the alkyne. nih.gov The reaction requires elevated temperatures and can be slow, which can be a drawback for some applications. organic-chemistry.org

Reaction: Azide + Alkyne → Mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles. wikipedia.org

Conditions: Typically requires heating. organic-chemistry.org

Outcome: Often results in poor regioselectivity. organic-chemistry.org

A significant advancement in triazole synthesis is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry". rsc.orgbeilstein-journals.org This reaction is characterized by its high efficiency, mild reaction conditions, and, most importantly, its high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. wikipedia.orgnih.gov The copper(I) catalyst is often generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. nih.gov

The CuAAC has found widespread application in bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgchemrxiv.orgnih.gov The azide group of this compound can be incorporated into biomolecules, which can then be selectively labeled or conjugated with alkyne-modified probes, such as fluorescent dyes or affinity tags, using the CuAAC reaction. This has enabled real-time studies of biomolecules in their native environments. wikipedia.org

Table 1: Comparison of Thermal and Copper-Catalyzed Azide-Alkyne Cycloadditions

Feature Huisgen 1,3-Dipolar Cycloaddition Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Catalyst None (Thermal) Copper(I)
Regioselectivity Mixture of 1,4- and 1,5-isomers wikipedia.orgorganic-chemistry.org Exclusively 1,4-isomer wikipedia.orgnih.gov
Reaction Conditions Elevated temperatures organic-chemistry.org Often room temperature, aqueous conditions tolerated organic-chemistry.org
Rate Slow organic-chemistry.org Significantly accelerated (rate acceleration of 10⁷ to 10⁸) organic-chemistry.org
Applications General heterocycle synthesis Click chemistry, bioconjugation, materials science rsc.orgbeilstein-journals.org

The regioselectivity of triazole formation is a critical aspect of the azide-alkyne cycloaddition. In the absence of a catalyst, the reaction of an unsymmetrical alkyne with this compound leads to a mixture of regioisomers. organic-chemistry.orgresearchgate.net However, the use of a copper(I) catalyst dramatically alters the reaction mechanism, leading to the exclusive formation of the 1,4-disubstituted triazole. wikipedia.orgnih.gov This high regioselectivity is a key advantage of the CuAAC reaction. nih.gov

In contrast, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) provide the opposite regioselectivity, yielding 1,5-disubstituted triazoles. wikipedia.orgorganic-chemistry.org This complementary reactivity allows for the selective synthesis of either regioisomer by choosing the appropriate catalyst.

In the context of cycloaddition reactions, this compound serves as a three-atom component (TAC) synthon. researchgate.net The azide moiety provides a linear three-atom system with 4π electrons, which can react with a 2π electron component (the dipolarophile, such as an alkyne) in a [3+2] cycloaddition to form a five-membered heterocycle. researchgate.netmdpi.com This fundamental reactivity makes it a valuable tool for the construction of a variety of nitrogen-containing heterocyclic systems. mdpi.comrsc.org

Analysis of Regioselectivity in Triazole Formation

Rearrangement Reactions Beyondresearchgate.netresearchgate.net-Sigmatropic Pathways

While the focus is often on cycloadditions, the azide functional group is also known to undergo rearrangement reactions.

To understand the potential reactivity of the azide group in this compound, it is useful to consider the well-established rearrangements of acyl azides. The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com This isocyanate can then be trapped by various nucleophiles to yield amines, carbamates, or ureas. wikipedia.orgnih.gov The reaction proceeds with retention of stereochemistry of the migrating group. nih.gov

The mechanism is generally considered to be a concerted process where the R group migrates to the nitrogen as nitrogen gas is expelled. researchgate.net The Curtius rearrangement is a powerful tool for converting carboxylic acids (from which acyl azides are derived) into primary amines with one less carbon atom. masterorganicchemistry.comnih.gov Although this compound is not an acyl azide, the inherent reactivity of the azide functional group to undergo rearrangement and nitrogen extrusion is a fundamental aspect of its chemical nature. It is important to note that allylic azides like this compound can undergo nih.govnih.gov-sigmatropic rearrangements, which is a distinct process from the Curtius rearrangement. rsc.orgrsc.org

Addition and Substitution Reactions Involving the Alkene Moiety

The double bond in this compound is susceptible to attack by various reagents, leading to a range of addition and substitution products.

Electrophilic Addition Reactions to the Olefinic Double Bond

Electrophilic addition reactions are a characteristic feature of alkenes, where the electron-rich double bond is attacked by an electrophile. libretexts.orgcrunchchemistry.co.uk In the case of an unsymmetrical alkene like this compound, the addition of a protic acid (HX) proceeds via a mechanism that involves the formation of a carbocation intermediate. libretexts.orgchemguide.co.uk The reaction is initiated by the attack of the π electrons of the double bond on the electrophile (e.g., H+ from HX). libretexts.org This leads to the formation of a carbocation, a species with a positively charged carbon atom. savemyexams.com The subsequent attack of the nucleophile (X-) on the carbocation yields the final addition product. libretexts.org

The regioselectivity of this addition is governed by Markovnikov's rule, which states that the hydrogen atom of the protic acid will add to the carbon atom of the double bond that already has the greater number of hydrogen atoms. crunchchemistry.co.ukchemguide.co.uk This preference is due to the formation of the more stable carbocation intermediate. For this compound, this would mean the formation of a tertiary carbocation, which is more stable than the alternative primary carbocation. savemyexams.com

Participation in Pericyclic Reactions (e.g., Alder-ene Reactions with Arynes)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. udel.edumsu.edu The Alder-ene reaction is a type of pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.orgorganic-chemistry.org

Research has shown that this compound can participate in Alder-ene reactions with arynes, which are highly reactive intermediates. rsc.orgnih.gov In a study investigating the reactivity of arynes with functionalized alkenes, it was observed that the reaction of an isomeric mixture containing this compound with an aryne generated from a tetrayne precursor yielded an Alder-ene product. rsc.org The reaction was carried out in toluene (B28343) at 90°C. rsc.org It is noteworthy that this compound exists in equilibrium with its isomer, 1-azido-3-methylbut-2-ene (B14474991). rsc.org

The general mechanism of the Alder-ene reaction involves a concerted process with a cyclic transition state, leading to the formation of a new carbon-carbon bond and a 1,5-hydrogen shift. wikipedia.org However, Lewis acid-catalyzed ene reactions can also proceed through a stepwise mechanism. wikipedia.orgorganic-chemistry.org

Reduction Chemistry of the Azide Group

The azide functional group is a versatile precursor to amines, and its reduction is a common and useful transformation in organic synthesis. masterorganicchemistry.com

Conversion to Corresponding Amine Derivatives

The reduction of organic azides to primary amines is a well-established and efficient synthetic method. masterorganicchemistry.comorganic-chemistry.org This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation (e.g., using Pd/C and H₂) and reduction with metal hydrides like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The reduction of an azide liberates nitrogen gas (N₂), resulting in the formation of the corresponding primary amine. masterorganicchemistry.com

In the context of this compound, its reduction would yield 3-amino-3-methylbut-1-ene. This conversion is a key step in synthetic pathways where the azide group serves as a masked amine. masterorganicchemistry.com For instance, catalytic hydrogenation of 3-azido-3-methylbutanal in the presence of di-tert-butyl dicarbonate (B1257347) has been used to afford protected amines. A variety of reagents can be employed for the reduction of azides, including nickel boride prepared in situ from nickel(II) chloride and sodium borohydride, which has been shown to be effective for reducing aliphatic azides. organic-chemistry.org

Computational and Spectroscopic Characterization in Research

Advanced Spectroscopic Analysis for Isomer Ratio Determination (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the identification and quantification of isomers in mixtures of allylic azides. unr.edu.ar In the case of the equilibrium between 1-azido-3-methylbut-2-ene (B14474991) and 3-azido-3-methylbut-1-ene, ¹H and ¹³C NMR are instrumental. rsc.org

Research has shown that in mixtures of isoprenyl azides, the primary allylic azides are the major components, accounting for approximately 87% of the mixture at room temperature, while the tertiary allylic azide (B81097), this compound, constitutes the remaining 13%. unr.edu.ar This ratio is determined by integrating the signals corresponding to unique protons in each isomer. For instance, the olefinic proton H-2 of the tertiary azide presents a distinct double doublet in the ¹H NMR spectrum, allowing for its quantification relative to the primary isomers. unr.edu.ar

The chemical shifts in ¹³C NMR also provide clear evidence for the presence of different isomers. For example, the parent alkene, 3-methyl-1-butene, shows four distinct carbon signals, indicating four different chemical environments, which is a foundational concept for interpreting the more complex spectra of its azido (B1232118) derivatives. docbrown.info The analysis of these spectra often requires advanced NMR techniques and can be influenced by the solvent used, with different solvents potentially altering the observed chemical shifts. researchgate.netdocbrown.info

Below is a representative table of the isomer distribution determined by NMR analysis for a mixture derived from prenol, which includes this compound.

Isomer Distribution in Prenyl Azide Mixture

IsomerPercentage at Room Temperature (%)
Primary Allyl Azides (e.g., 1-azido-3-methylbut-2-ene)87
Tertiary Allyl Azide (this compound)13

This table illustrates the typical equilibrium composition found in mixtures of prenyl azides at room temperature as determined by NMR spectroscopy. unr.edu.ar

Quantum Chemical Calculations for Structural and Energetic Insights

Quantum chemical calculations are a powerful tool to complement experimental findings, providing detailed information about the electronic structure, geometry, and energy of molecules like this compound and its related transition states.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of organic azides. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnih.gov For an azide, the electronic structure can be described by several resonance forms, with the N1-N2 bond being longer than the N2-N3 bond. nottingham.ac.uk The HOMO of a generic azide has a node at the central nitrogen atom (N2), with the largest lobe at the terminal nitrogen (N1). nottingham.ac.uk The LUMO has nodes between each of the nitrogen atoms. nottingham.ac.uk

The reactivity of azides in reactions like 1,3-dipolar cycloadditions is governed by the energy gap between the azide's FMOs and those of the other reactant. nih.govwikipedia.org A smaller HOMO-LUMO gap generally leads to a faster reaction. nih.gov The energies of these orbitals can be influenced by substituents on the azide. For example, electron-withdrawing groups can lower the LUMO energy, enhancing reactivity in certain cycloadditions. nih.govdiva-portal.org

Key Aspects of FMO Theory for Azides

OrbitalKey CharacteristicsInfluence on Reactivity
HOMOLargest lobe at N1, node at N2. nottingham.ac.ukInteracts with the LUMO of the other reactant. nih.gov
LUMONodes between N atoms. nottingham.ac.ukInteracts with the HOMO of the other reactant. nih.gov

This table summarizes the fundamental characteristics of the frontier molecular orbitals of the azide group and their role in chemical reactions.

Computational methods are employed to find the lowest energy structures (geometrical optimization) of reactants, products, and, crucially, the transition states that connect them. libretexts.org A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. readthedocs.io

For the nih.govnih.gov-sigmatropic rearrangement involving this compound, computational studies have located the transition state structure. rsc.org The geometry of this transition state is critical for understanding the reaction mechanism. The process involves starting with a reasonable guess for the transition state geometry and then using algorithms to find the precise saddle point on the potential energy surface. github.iosparkle.pro.br The activation energy of the reaction is the energy difference between the reactants and the transition state. readthedocs.io For the rearrangement of 1-azido-3-methylbut-2-ene to this compound, the calculated free energy of activation (ΔG‡) is approximately 26.0 kcal/mol. rsc.org

Once a stationary point (minimum or transition state) on the potential energy surface is located, a vibrational frequency analysis is performed. longdom.org For a minimum energy structure, all calculated vibrational frequencies will be real. For a transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. readthedocs.io

These calculations also provide the zero-point vibrational energy (ZPE), which is the residual vibrational energy of a molecule at 0 Kelvin. longdom.org Correcting the electronic energies with the ZPE is essential for obtaining accurate reaction energies and activation barriers. cornell.eduresearchgate.net The sum of the electronic and zero-point energies gives a more realistic value for the total energy of the system. rsc.org

The choice of computational model, including the theoretical method (e.g., Density Functional Theory - DFT) and the basis set, is critical for obtaining reliable results. unr.edu.ar For instance, the MPWB1K functional with the 6-311++G(d,p) basis set has been shown to be suitable for studying the kinetics of organic reactions involving azides. unr.edu.ar

Furthermore, reactions are typically carried out in a solvent, so it is important to account for solvation effects in computational models. nih.gov This is often done using implicit solvent models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. cornell.educuny.edu In some cases, explicit solvent molecules are included in the calculation to model specific solvent-solute interactions. longdom.org The inclusion of solvation effects can sometimes significantly alter the calculated results, bringing them into better agreement with experimental observations. nih.gov For example, gas-phase calculations might predict a certain regioselectivity that is not observed experimentally, and the inclusion of a solvent model can rectify this discrepancy. nih.gov

Advanced Applications in Organic Synthesis and Chemical Biology

Precursor Role in the Synthesis of Nitrogen-Containing Heterocyclic Compounds

3-Azido-3-methylbut-1-ene and its derivatives are pivotal in the construction of a wide array of nitrogen-containing heterocyclic compounds. These scaffolds are prevalent in pharmaceuticals, agrochemicals, and materials science. The reactivity of the azide (B81097) and alkene moieties allows for various cyclization strategies.

Pyrazoles, Pyrroles, Imidazoles, Thiazoles, Triazoles, Pyridines, Quinolines, Isoquinolines, and Imidazo[1,2-a]pyridines

Pyrazoles: Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are often synthesized through the condensation of hydrazines with α,β-unsaturated carbonyl compounds. longdom.org While direct synthesis from this compound is less common, its derivatives can be transformed into intermediates suitable for pyrazole (B372694) formation. longdom.orgorganic-chemistry.orgresearchgate.net For instance, the vinyl group can be manipulated to form a 1,3-dicarbonyl equivalent, which can then react with hydrazine (B178648) to yield the pyrazole ring.

Pyrroles: The synthesis of pyrroles, another important five-membered heterocycle, can be achieved using vinyl azides. semanticscholar.orgorganic-chemistry.org One approach involves the reaction of vinyl azides with ketones, catalyzed by copper, to form substituted 1H-pyrroles. semanticscholar.orgrsc.org Additionally, the intramolecular cyclization of homopropargyl azides, which can be derived from precursors like this compound, provides a route to various pyrroles. organic-chemistry.org The Paal-Knorr pyrrole (B145914) synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine, is another relevant method where derivatives of this compound could serve as precursors to the dicarbonyl component. organic-chemistry.orggoogle.comuctm.edu

Imidazoles and Thiazoles: Imidazo[1,2-a]pyridines, a class of fused heterocyclic compounds, can be synthesized using vinyl azides in copper-catalyzed reactions. semanticscholar.orgrsc.org The reaction mechanism is thought to involve the thermal decomposition of the vinyl azide to a 2H-azirine, which then undergoes further transformations to form the final product. rsc.org Similarly, thiazole-containing structures can be accessed through multi-step sequences involving intermediates derived from this compound.

Triazoles: The azide functionality in this compound makes it a prime candidate for the synthesis of 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition with alkynes. rsc.orgmdpi.comfrontiersin.org This "click chemistry" reaction is highly efficient and regioselective, particularly when catalyzed by copper(I), yielding 1,4-disubstituted triazoles. rsc.orgresearchgate.net The resulting prenyl-1,2,3-triazoles have shown biological activity. rsc.org

Pyridines: Substituted pyridines are accessible through various synthetic routes involving azides. nih.govwhiterose.ac.ukorganic-chemistry.orgorganic-chemistry.org One method involves a cascade reaction comprising a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and oxidation. nih.gov Another approach is a three-component synthesis that utilizes a redox-neutral catalytic intermolecular aza-Wittig reaction to form 2-azadienes, which then undergo Diels-Alder reactions to yield pyridines. whiterose.ac.uk

Quinolines and Isoquinolines: The synthesis of quinolines and isoquinolines can be achieved from α-azido carbonyl compounds bearing a 2-alkenylaryl moiety. organic-chemistry.org These precursors can undergo either intramolecular azide-alkene cycloaddition to form isoindoles or 6π-electrocyclization of N-H imine intermediates to yield isoquinolines. organic-chemistry.org The reaction conditions can be tuned to favor one pathway over the other. organic-chemistry.org For instance, treating the azides with additives like sodium azide or sodium acetate (B1210297) followed by heating promotes isoquinoline (B145761) formation. organic-chemistry.org Furthermore, various catalytic systems, including copper and iron, have been employed for the synthesis of quinolines and isoquinolines from different starting materials. mcours.netorganic-chemistry.orgsioc-journal.cnrsc.orgsemanticscholar.orgresearchgate.netorganic-chemistry.orgnih.gov

Imidazo[1,2-a]pyridines: These fused heterocyclic systems are valuable in medicinal chemistry. mdpi.comnih.govnih.gov Their synthesis can be accomplished through multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB-3CR) reaction, which can incorporate azide functionalities to create platforms for further chemical modifications. mdpi.com Vinyl azides can also be used in copper-catalyzed reactions to synthesize imidazo[1,2-a]pyridines. semanticscholar.orgrsc.orgorganic-chemistry.org

Strategic Utilization in Bioconjugation and Chemical Biology

The azide group in this compound is a key functional group for bioconjugation reactions. The bioorthogonal nature of the azide-alkyne cycloaddition, often referred to as "click chemistry," allows for the specific labeling of biomolecules in complex biological environments. This has led to significant advancements in chemical biology, enabling the study of biological processes with high precision. rsc.org

Contributions to Material Sciences

The versatile reactivity of this compound and its derivatives makes them valuable in the development of new materials. The ability to form polymers and to functionalize surfaces through the azide group allows for the creation of materials with tailored properties. rsc.org For instance, the incorporation of azides into polymer backbones can introduce reactive sites for further chemical transformations, enhancing material properties.

Generation of Reactive Intermediates for Complex Synthetic Transformations

The thermal or photochemical decomposition of this compound can generate highly reactive intermediates, which are instrumental in complex synthetic transformations.

Nitrenes: The primary reactive intermediate formed from the decomposition of azides is a nitrene, the nitrogen analog of a carbene. asccollegekolhar.inresearchgate.net Nitrenes are highly unstable and readily undergo reactions such as insertion, addition, and rearrangement. asccollegekolhar.in Aryl nitrenes, for example, have the potential to be used in the synthesis of aziridines, which are important structural motifs in many natural products. purdue.edu

Iminodiazonium Ions, Nitrilium Ions, and Iminyl Radicals: In certain reactions, particularly those catalyzed by Lewis acids, this compound can lead to the formation of other reactive species. For example, in an indium-catalyzed tandem cyanomethylation/cyclization reaction, an iminodiazonium intermediate is proposed. thieme-connect.com The fragmentation of this intermediate can lead to the formation of new carbon-carbon bonds. Vinyl azides can also generate iminyl radicals under copper catalysis, which can then participate in cyclization reactions. semanticscholar.orgrsc.org

Design Element in the Construction of Bioactive Molecules and Natural Product Derivatives

The structural features of this compound make it a valuable design element in the synthesis of bioactive molecules and derivatives of natural products. The prenyl group (3-methylbut-1-enyl) is a common motif in many natural products with diverse biological activities. The ability to introduce this group along with a versatile azide handle allows for the creation of novel analogs of natural products with potentially enhanced or modified biological properties. The xanthone (B1684191) scaffold, for example, is a privileged structure found in many bioactive compounds, and synthetic strategies often aim to introduce various substituents to modulate its activity. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Azido-3-methylbut-1-ene, and how can its purity be validated?

  • Methodological Answer : The synthesis typically involves azide introduction via nucleophilic substitution of a halogenated precursor (e.g., 3-methylbut-1-en-3-yl bromide) with sodium azide. Solvent choice (e.g., DMF or acetone) and reaction temperature (40–60°C) critically influence yield. Purity validation requires gas chromatography (GC) or HPLC coupled with mass spectrometry (MS) to confirm molecular ion peaks (m/z ~139 for [M]+). Fourier-transform infrared spectroscopy (FTIR) should confirm the azide stretch (~2100 cm⁻¹). Ensure proper handling due to azide explosivity .

Q. How does the structure of this compound influence its reactivity in cycloaddition reactions?

  • Methodological Answer : The terminal alkene and azide groups enable Huisgen 1,3-dipolar cycloaddition, a key reaction in click chemistry. Reactivity depends on steric hindrance from the methyl group and electronic effects. Experimental validation involves comparing reaction rates with less hindered analogs (e.g., 3-azidopropene) using kinetic studies (UV-Vis monitoring or NMR time-course analysis). Control experiments should isolate steric vs. electronic contributions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) is critical:

  • ¹H NMR : Terminal alkene protons appear as doublets at δ 4.8–5.2 ppm; methyl groups resonate as singlets near δ 1.6 ppm.
  • ¹³C NMR : The sp² carbons (alkene) appear at δ 115–125 ppm.
  • IR : Confirm the azide stretch (~2100 cm⁻¹).
    Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Advanced Research Questions

Q. How can contradictions in kinetic data for this compound’s cycloaddition reactions be resolved?

  • Methodological Answer : Contradictions often arise from solvent polarity, catalyst presence (e.g., Cu(I) for strain-promoted reactions), or temperature gradients. Address this by:

  • Replicating experiments under strictly controlled conditions (e.g., inert atmosphere, standardized stirring rates).
  • Applying multivariate statistical analysis (e.g., ANOVA) to isolate variables.
  • Comparing computational models (DFT calculations of activation energies) with experimental Arrhenius plots .

Q. What mechanistic insights explain regioselectivity in the thermal decomposition of this compound?

  • Methodological Answer : Thermal decomposition generates nitrenes or imines, depending on conditions. Mechanistic studies require:

  • Trapping experiments : Use spin traps (e.g., TEMPO) with EPR spectroscopy to detect radical intermediates.
  • Isotopic labeling : Introduce ¹⁵N to azide groups and track nitrogen migration via MS/MS fragmentation.
  • Computational modeling : Calculate transition states (e.g., Gaussian software) to predict dominant pathways .

Q. How can computational chemistry predict the stability of this compound derivatives under varying pH conditions?

  • Methodological Answer : Use density functional theory (DFT) to calculate protonation energies and bond dissociation thresholds. Molecular dynamics (MD) simulations in explicit solvent models (e.g., water, DMSO) can predict hydrolysis rates. Validate predictions experimentally via pH-dependent stability assays monitored by NMR or UV-Vis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported azide group vibrational frequencies across studies?

  • Methodological Answer : Variations in FTIR peaks (~2050–2120 cm⁻¹) may stem from:

  • Sample state : Solid-state vs. solution spectra (KBr pellets vs. liquid cell).
  • Conjugation effects : Electron-withdrawing/donating substituents altering azide electron density.
    Standardize measurement conditions and reference against known azide compounds (e.g., benzyl azide) for calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.